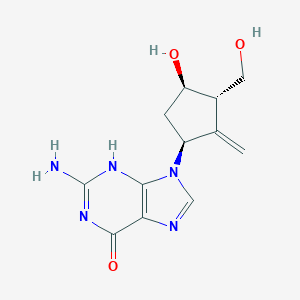

(1S,3S,4R)-Entecavir

Description

Contextualization within Global Chronic Hepatitis B Management

Chronic hepatitis B remains a significant global public health challenge, affecting millions of people worldwide and leading to severe liver complications, including cirrhosis and hepatocellular carcinoma. nih.govklimikdergisi.org The primary goal of antiviral therapy for chronic hepatitis B is to suppress HBV replication long-term, thereby preventing disease progression and improving patient survival and quality of life. easl.eu

International treatment guidelines consistently recommend potent nucleos(t)ide analogs with a high barrier to resistance as first-line treatment options. nih.govklimikdergisi.orgeasl.eu Entecavir (B133710), along with tenofovir (B777), is recognized as a preferred first-line agent due to its high potency in suppressing HBV DNA levels and its favorable resistance profile. nih.govklimikdergisi.orgeasl.eukarger.comwho.int The World Health Organization (WHO) recommends entecavir as one of the most potent drugs for suppressing the hepatitis B virus. who.int Effective long-term suppression of HBV with agents like entecavir has been shown to reduce the incidence of liver decompensation and hepatocellular carcinoma. karger.com

The management of chronic hepatitis B involves regular monitoring of viral load and liver function to determine treatment eligibility and response. ashm.org.au For patients requiring antiviral therapy, entecavir offers a reliable option for achieving and maintaining viral suppression. nih.gov

Overview of Nucleoside/Nucleotide Analogs in Viral Polymerase Inhibition

Nucleoside and nucleotide analogs are a class of antiviral drugs that are structurally similar to the natural nucleosides and nucleotides that serve as the building blocks for DNA and RNA. wikipedia.orgmdpi.com Their therapeutic effect stems from their ability to be mistakenly incorporated into the growing viral DNA or RNA chain by the viral polymerase. wikipedia.orgplos.org

The general mechanism of action for these analogs involves several key steps:

Intracellular Phosphorylation: Once inside a host cell, the nucleoside analog is phosphorylated by cellular kinases to its active triphosphate form. wikipedia.orgmdpi.comcaymanchem.com

Competitive Inhibition: The activated triphosphate analog then competes with the natural deoxyribonucleoside triphosphates (dNTPs) for the active site of the viral polymerase. plos.orgdrugbank.com

Chain Termination: Upon incorporation into the nascent viral DNA strand, the analog acts as a chain terminator, preventing further elongation of the DNA chain. wikipedia.orgpatsnap.com This is because the analog typically lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond.

This process effectively halts viral replication. wikipedia.org Nucleoside/nucleotide analogs are crucial in the treatment of various viral infections, including those caused by HBV, HIV, and herpes simplex virus. wikipedia.orgplos.org

Entecavir specifically functions as a guanosine (B1672433) nucleoside analog. drugbank.com After intracellular phosphorylation to entecavir triphosphate, it competes with the natural substrate, deoxyguanosine triphosphate (dGTP). nih.govdrugbank.com Entecavir triphosphate potently inhibits all three functions of the HBV polymerase:

Base priming: The initiation of DNA synthesis. drugbank.comwjgnet.com

Reverse transcription: The synthesis of the negative DNA strand from the pregenomic RNA template. drugbank.comwjgnet.com

Positive-strand DNA synthesis: The completion of the double-stranded viral DNA. drugbank.compatsnap.comwjgnet.com

This multi-faceted inhibition makes entecavir a highly effective agent in controlling HBV replication. drugbank.com

Research Findings on Entecavir's Efficacy

Clinical studies have consistently demonstrated the high efficacy of entecavir in treating chronic hepatitis B.

| Study Finding | Efficacy Data | Citation |

| Viral Suppression vs. Lamivudine (B182088) | 80% of entecavir-treated patients achieved undetectable HBV DNA through 96 weeks, compared to 39% of lamivudine-treated patients. | nih.gov |

| ALT Normalization vs. Lamivudine | 87% of entecavir-treated patients achieved ALT normalization through 96 weeks, compared to 79% of lamivudine-treated patients. | nih.gov |

| Long-term HBeAg Seroconversion | An additional 23% of patients achieved HBeAg seroconversion after 5 years of continuous entecavir therapy. | nih.gov |

| Long-term HBsAg Loss | 1.4% of patients lost HBsAg after 5 years of continuous entecavir therapy. | nih.gov |

| Reduction in Clinical Complications | Entecavir-mediated viral suppression decreased the risk of decompensation, hepatocellular carcinoma, and death. | nih.gov |

These findings underscore the significant role of entecavir in the long-term management of chronic hepatitis B, contributing to improved clinical outcomes for patients.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-9-[(1S,3S,4R)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N5O3/c1-5-6(3-18)8(19)2-7(5)17-4-14-9-10(17)15-12(13)16-11(9)20/h4,6-8,18-19H,1-3H2,(H3,13,15,16,20)/t6-,7+,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDGZDCVAUDNJFG-GJMOJQLCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1C(CC(C1CO)O)N2C=NC3=C2N=C(NC3=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C1[C@H](C[C@H]([C@@H]1CO)O)N2C=NC3=C2N=C(NC3=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701112392 | |

| Record name | 6H-Purin-6-one, 2-amino-1,9-dihydro-9-[(1S,3S,4R)-4-hydroxy-3-(hydroxymethyl)-2-methylenecyclopentyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701112392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1367369-79-6 | |

| Record name | 6H-Purin-6-one, 2-amino-1,9-dihydro-9-[(1S,3S,4R)-4-hydroxy-3-(hydroxymethyl)-2-methylenecyclopentyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1367369-79-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6H-Purin-6-one, 2-amino-1,9-dihydro-9-[(1S,3S,4R)-4-hydroxy-3-(hydroxymethyl)-2-methylenecyclopentyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701112392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Stereochemistry and Isomeric Forms of Entecavir

Elucidation of (1S,3S,4R)-Entecavir in Chemical Literature and Research Standards

The this compound isomer is primarily documented in chemical literature in the context of being a diastereomer of the active pharmaceutical ingredient. While not possessing the desired therapeutic effects, its characterization is crucial for quality control and regulatory purposes in the manufacturing of entecavir (B133710). The presence of diastereomeric impurities is a critical parameter that needs to be monitored and controlled during synthesis. researchgate.net

Research and pharmaceutical standards often require the isolation and characterization of such isomers to develop analytical methods capable of detecting and quantifying them in the final drug product. researchgate.net For instance, specific analytical methods have been developed to resolve entecavir from its diastereomeric impurities, ensuring the purity and safety of the medication. researchgate.net The availability of this compound as a chemical reference standard indicates its importance in the analytical chemistry landscape surrounding the drug.

Comparative Analysis with the Therapeutically Active (1S,3R,4S)-Entecavir

The therapeutically active form of entecavir is the (1S,3R,4S) stereoisomer. drugfuture.comfda.gov The key distinction between this active isomer and the (1S,3S,4R) isomer lies in the spatial orientation of the substituents at the 3rd and 4th carbon atoms of the cyclopentyl ring. This seemingly minor difference in stereochemistry has a profound impact on the molecule's ability to interact with its biological target, the HBV reverse transcriptase. nih.gov

The specific three-dimensional arrangement of the hydroxyl and hydroxymethyl groups in (1S,3R,4S)-Entecavir allows it to be recognized and phosphorylated by cellular kinases to its active triphosphate form. patsnap.com This triphosphate anabolite then effectively competes with the natural substrate, deoxyguanosine triphosphate, for incorporation into the viral DNA, leading to chain termination and inhibition of viral replication. youtube.comdrugbank.com The altered stereochemistry in the (1S,3S,4R) isomer results in a molecule that does not fit correctly into the active site of the viral polymerase, rendering it biologically inactive against HBV.

| Property | This compound | (1S,3R,4S)-Entecavir |

| Stereochemistry | Inactive Diastereomer | Therapeutically Active Isomer |

| Biological Activity | Lacks significant anti-HBV activity | Potent inhibitor of HBV polymerase |

| Role in Pharmaceuticals | Considered a process impurity | Active Pharmaceutical Ingredient (API) |

Importance of Stereochemical Control in Carbocyclic Nucleoside Synthesis

The synthesis of carbocyclic nucleosides like entecavir presents significant challenges, with the control of stereochemistry being of paramount importance. researchgate.netresearchgate.net The desired biological activity resides in only one of the possible stereoisomers, necessitating synthetic routes that are highly stereoselective. nih.govelsevierpure.com The development of such synthetic strategies is a major focus of research in medicinal and organic chemistry.

Several approaches have been developed to achieve the stereospecific construction of the densely substituted cyclopentane core of entecavir. nih.govorganicchemistry.eu These methods often employ chiral starting materials, stereoselective reactions, and advanced catalytic systems to ensure the correct configuration at each of the three chiral centers. researchgate.net The inefficiency of non-stereoselective syntheses, which would produce a mixture of isomers requiring difficult and costly separation, underscores the critical need for precise stereochemical control throughout the synthetic pathway. The presence of unwanted stereoisomers not only reduces the yield of the active compound but also introduces impurities that must be rigorously controlled. researchgate.net

Investigation of Other Entecavir Stereoisomers and Diastereomers

Beyond the (1S,3S,4R) and the active (1S,3R,4S) isomers, the other potential stereoisomers of entecavir have also been a subject of scientific investigation. The synthesis of various stereoisomers has been reported, allowing for a deeper understanding of the structure-activity relationship of this class of compounds. thieme-connect.comthieme-connect.com For example, the enantiomer of the active drug, (1R,3S,4R)-ent-Entecavir, has been synthesized and studied. medchemexpress.com

The investigation of these other isomers serves several purposes. They can be used as tools to probe the binding site of the HBV polymerase, helping to elucidate the specific molecular interactions required for antiviral activity. Furthermore, the synthesis and characterization of all possible diastereomers are essential for the development of comprehensive analytical methods to ensure the isomeric purity of the final pharmaceutical product. thieme-connect.comthieme-connect.com The study of these molecules contributes to the broader field of medicinal chemistry by providing insights into how stereochemistry influences biological activity. nih.govrsc.orgnih.gov

Molecular and Cellular Mechanisms of Entecavir Action

Functional Inhibition of Hepatitis B Virus Polymerase (Reverse Transcriptase)

Entecavir (B133710) is a guanosine (B1672433) nucleoside analogue that, in its active triphosphate form, potently and selectively inhibits the HBV polymerase. europa.eunih.govuw.edu This viral enzyme, which also functions as a reverse transcriptase (RT), is central to the HBV replication process. nih.gov The active metabolite, entecavir triphosphate (ETV-TP), functionally inhibits all three catalytic activities of the viral polymerase: base priming, reverse transcription of the negative strand, and synthesis of the positive strand of HBV DNA. europa.euncats.iodrugbank.comdrugcentral.org

Competitive Antagonism with Deoxyguanosine Triphosphate

The primary mechanism of Entecavir's action is its role as a competitive antagonist of the natural substrate, deoxyguanosine triphosphate (dGTP), for the HBV polymerase. europa.eupatsnap.comlupinepublishers.com Following intracellular phosphorylation to its active triphosphate form (ETV-TP), it directly competes with dGTP for binding to the active site of the viral enzyme. drugcentral.orgtandfonline.commdpi.com This competition is highly effective due to the strong affinity of ETV-TP for the HBV polymerase. asm.org By successfully competing with dGTP, ETV-TP effectively disrupts the normal process of viral DNA synthesis. lupinepublishers.comasm.org

Blockade of Negative Strand DNA Reverse Transcription from Pregenomic mRNA

Following the priming stage, the HBV polymerase synthesizes the negative-strand DNA using the pregenomic RNA (pgRNA) as a template. nih.govbrieflands.com ETV-TP effectively inhibits this reverse transcription process. europa.eudrugcentral.orgnih.gov After being incorporated into the nascent DNA chain, it acts as a "non-obligate" chain terminator. nih.govfda.gov Although Entecavir possesses a 3'-hydroxyl group, which is typically required for the addition of the next nucleotide, structural constraints imposed by the incorporated molecule impede the efficient elongation of the DNA strand, effectively halting negative-strand synthesis. nih.govresearchgate.net

Prevention of Positive Strand HBV DNA Synthesis

The final enzymatic function of the HBV polymerase is the synthesis of the positive-strand DNA, using the newly created negative-strand DNA as a template. nih.gov Entecavir triphosphate also demonstrates potent inhibitory activity against this final step in viral DNA replication. europa.eudrugcentral.orgnih.gov Its incorporation into the DNA chain ultimately terminates the synthesis process, preventing the formation of the mature, partially double-stranded HBV genome required for the assembly of new virions. ncats.iopatsnap.comchemicalbook.com

Intracellular Phosphorylation Cascade to Active Triphosphate Metabolite

Entecavir is administered as a prodrug and must undergo intracellular phosphorylation to become pharmacologically active. mdpi.comxiahepublishing.com Cellular kinases convert Entecavir sequentially into its monophosphate, diphosphate, and finally, its active triphosphate form, ETV-TP. fda.gov This phosphorylation process is efficient, leading to the accumulation of the active metabolite within the cell. nih.govdrugbank.com The active ETV-TP has a prolonged intracellular half-life of approximately 15 hours, which ensures sustained inhibitory pressure on the HBV polymerase. europa.euuw.edudrugcentral.orgeuropa.euamazonaws.com

High Affinity Binding Kinetics to HBV DNA Polymerase Active Site

The high potency of Entecavir is directly linked to the binding kinetics of its active triphosphate metabolite to the HBV DNA polymerase. nih.gov ETV-TP exhibits a significantly higher binding affinity for the viral polymerase than the natural substrate, dGTP. asm.org This is quantified by its low inhibition constant (Ki).

| Parameter | Value | Reference |

| Inhibition Constant (Ki) for HBV DNA Polymerase | 0.0012 µM | europa.eueuropa.eunatap.orgfda.gov |

| 50% Effective Concentration (EC50) vs. wild-type HBV | 0.004 µM | europa.eunatap.org |

The low Ki value indicates that a much lower concentration of ETV-TP is required to inhibit the enzyme compared to the natural dGTP substrate, highlighting its potent and efficient competition. nih.govasm.org This high affinity is partly explained by three-dimensional homology models which predict a novel hydrophobic pocket in the dNTP binding site of the HBV reverse transcriptase that accommodates the exocyclic alkene group of Entecavir, enhancing its binding and potency. nih.govresearchgate.netnih.gov In contrast, ETV-TP is a weak inhibitor of human cellular DNA polymerases (α, β, δ) and mitochondrial polymerase γ, underscoring its selectivity for the viral enzyme. europa.eunatap.orgfda.gov

Preclinical Research and in Vitro Efficacy Studies of Entecavir

Evaluation of Antiviral Efficacy in Established Animal Models of Hepatitis B Virus Infection

Animal models that closely mimic human HBV infection have been instrumental in the preclinical assessment of Entecavir (B133710). These models allow for the evaluation of antiviral activity, impact on viral replication markers, and long-term outcomes in a controlled setting.

Woodchuck Hepatitis Virus (WHV) Infection Model

The woodchuck (Marmota monax) and the Woodchuck Hepatitis Virus (WHV) serve as a highly relevant model for studying chronic HBV infection and its progression to hepatocellular carcinoma (HCC). nih.gov Entecavir has demonstrated potent and sustained antiviral effects in woodchucks chronically infected with WHV. natap.orgoup.com

Studies have shown that Entecavir treatment leads to significant reductions in serum WHV DNA levels. nih.govnih.gov In long-term studies, daily or weekly oral administration of Entecavir resulted in a 4 to 8 log10 decrease in viral DNA. fda.gov Specifically, a dose of 0.1 mg/kg/day achieved a 7 log10 reduction in serum WHV DNA, rendering it undetectable by PCR within four weeks in all treated animals. nih.gov Furthermore, long-term therapy over 36 months led to sustained viral suppression even after treatment cessation and was associated with a reduced incidence of HCC and prolonged survival compared to historical controls. nih.gov Notably, no Entecavir resistance was detected in the HBV polymerase of treated animals for up to three years. fda.gov

Duck Hepatitis B Virus (DHBV) Infection Model

The Pekin duck (Anas platyrhynchos) infected with Duck Hepatitis B Virus (DHBV) is another widely utilized model for assessing anti-HBV agents. nih.gov Entecavir has shown remarkable potency in this model, both in vitro and in vivo. nih.govasm.org

In DHBV-infected duck hepatocytes, Entecavir exhibited an EC50 (50% effective concentration) of 0.13 nM, which was over 1,000-fold more potent than lamivudine (B182088) (EC50 of 138 nM). nih.govasm.org In vivo studies in ducklings demonstrated a dose-dependent reduction in serum DHBV DNA levels. A 21-day course of Entecavir at 1 mg/kg/day resulted in a mean reduction of 3.1 log10 in serum DHBV DNA. nih.govasm.org Even at lower doses, significant viral suppression was observed, with a daily dose of 0.1 mg/kg leading to a 2.1 log10 decrease and 0.01 mg/kg resulting in a 0.97 log10 decrease. asm.org These studies also showed that Entecavir treatment could restrict the spread of DHBV infection within the liver. asm.org

| Entecavir Daily Dose | Mean Reduction in Serum DHBV DNA (log10) |

|---|---|

| 1.0 mg/kg | 3.1 |

| 0.1 mg/kg | 2.1 |

| 0.01 mg/kg | 0.97 |

Transgenic Mouse Models Expressing HBV Components

Transgenic mouse models that express HBV components have been crucial for evaluating antiviral drugs that target HBV replication. frontiersin.orgmdpi.com Although these models have limitations, such as the lack of cccDNA formation and immunological tolerance to viral antigens, they have been valuable in demonstrating the in vivo activity of Entecavir. frontiersin.orgmdpi.com

Studies in HBV transgenic mice have shown that Entecavir effectively inhibits HBV replication. frontiersin.orgmdpi.commdpi.com Administration of Entecavir at various doses resulted in a significant reduction in hepatic HBV DNA. nih.gov For instance, in an AAV-HBV mouse model, Entecavir treatment led to a significant decrease in serum HBV DNA levels. frontiersin.org These models have been instrumental in confirming the direct antiviral effect of Entecavir on HBV polymerase in a living organism. frontiersin.org

Assessment of In Vitro Antiviral Potency Against Wild-Type HBV Strains

In vitro cell culture systems are fundamental for determining the intrinsic antiviral activity of a compound against HBV. Entecavir has consistently demonstrated potent and selective inhibition of wild-type HBV replication in these assays.

In HepG2 2.2.15 cells, which are human hepatoblastoma cells that produce HBV, Entecavir showed a 50% effective concentration (EC50) of 0.00375 µM for inhibiting HBV DNA synthesis. nih.govsmchealth.org This potency is significantly greater than that of other nucleoside analogs like lamivudine, which has an EC50 of 0.116 µM. smchealth.org The high potency of Entecavir is attributed to its efficient intracellular phosphorylation to the active triphosphate form and its ability to inhibit all three functions of the HBV polymerase. natap.orgfda.gov

| Compound | EC50 (µM) in HepG2 2.2.15 Cells |

|---|---|

| Entecavir | 0.00375 |

| Lamivudine | 0.116 |

Determination of Efficacy Against Lamivudine-Resistant HBV Variants in Cell Culture Systems

The emergence of drug-resistant HBV variants is a significant challenge in antiviral therapy. Lamivudine resistance, primarily caused by mutations in the YMDD motif of the HBV polymerase, can lead to treatment failure. nih.gov Preclinical studies have extensively evaluated Entecavir's efficacy against these resistant strains.

In cell-based assays, HBV variants with lamivudine-resistance mutations (rtM204V/I with or without rtL180M) show reduced susceptibility to Entecavir, with an 8-fold reduction in sensitivity. natap.org However, Entecavir remains active against these variants, albeit at higher concentrations. nih.gov The median EC50 value for Entecavir against lamivudine-resistant HBV was found to be 0.026 µM. fda.gov Enzyme inhibition studies demonstrated that Entecavir triphosphate (ETV-TP) is a highly potent inhibitor of both wild-type and lamivudine-resistant HBV polymerase. nih.gov While higher concentrations of Entecavir are needed to suppress lamivudine-resistant HBV, the intracellular levels of ETV-TP achieved at clinically relevant doses are expected to be sufficient to inhibit the enzyme activity of these resistant polymerases. nih.govnih.gov

| HBV Strain | Entecavir EC50 (µM) |

|---|---|

| Wild-Type | 0.004 |

| Lamivudine-Resistant (rtL180M, rtM204V) | 0.026 |

Investigations into Potential Genotoxicity and Associated Repair Mechanisms

As a nucleoside analog that interferes with DNA synthesis, the genotoxic potential of Entecavir has been a subject of investigation. Studies have reported positive findings in some genotoxicity and carcinogenicity assays. heraldopenaccess.usplos.org

Research using a panel of chicken DT40 B-lymphocyte isogenic mutant cell lines deficient in various DNA repair pathways has provided insights into the mechanisms of Entecavir-induced genotoxicity. heraldopenaccess.usplos.org These studies revealed that mutant cells defective in single-strand break (SSB) repair (Parp1-/-) were the most sensitive to Entecavir. heraldopenaccess.usplos.org Additionally, cells deficient in translesion DNA synthesis (Rad18-/-, Rev3-/-) and homologous recombination (Brca1-/-) also showed hypersensitivity. heraldopenaccess.us These findings suggest that Entecavir can induce DNA damage, and that SSB repair and post-replication repair pathways are crucial for mitigating this genotoxicity. heraldopenaccess.usresearchgate.netfigshare.com Chromosomal aberration assays further confirmed that Entecavir can induce chromosome gaps, particularly in cells with deficient DNA repair mechanisms. heraldopenaccess.usplos.org The proposed model for Entecavir-induced genotoxicity involves the incorporation of its triphosphate form into the DNA strand, which blocks the extension of the new strand and leads to DNA single-strand breaks. researchgate.netfigshare.complos.org

Studies on the Inhibitory Effects on Other Viral Polymerases (e.g., HIV-1 Reverse Transcriptase)

Entecavir was developed as a potent and selective inhibitor of the hepatitis B virus (HBV) polymerase. nih.govmdpi.com Its active intracellular form, entecavir triphosphate (ETV-TP), is a competitive inhibitor of the natural substrate, deoxyguanosine triphosphate (dGTP), within the HBV polymerase. mdpi.compatsnap.com Initial preclinical studies underscored this selectivity, indicating that entecavir had minimal activity against a range of other DNA and RNA viruses. smchealth.org However, further investigations and clinical observations have provided a more nuanced understanding of its effects on other viral polymerases, most notably human immunodeficiency virus type 1 (HIV-1) reverse transcriptase.

Inhibitory Activity Against HIV-1 Reverse Transcriptase

Initial preclinical assessments suggested that entecavir possessed no significant activity against HIV-1 at physiologically relevant concentrations. asm.orgresearchgate.netasm.org In vitro studies indicated that at concentrations below 1 µM, entecavir displayed no significant activity against HIV. researchgate.netasm.org This apparent lack of anti-HIV activity led to the consideration of entecavir for treating HBV in HIV-coinfected patients who did not require antiretroviral therapy for their HIV infection. tandfonline.com

However, subsequent clinical observations in patients coinfected with HIV and HBV treated with entecavir monotherapy revealed a consistent, albeit modest, decrease in HIV-1 RNA levels of approximately 1.0 log10. asm.orgnih.gov These clinical findings prompted more sensitive in vitro investigations. Assays using primary human lymphocytes or CD4+ T cells, rather than transformed cell lines, confirmed that entecavir does inhibit HIV-1 replication, with some studies showing activity in the low nanomolar range. tandfonline.comnih.gov

Further molecular-level studies established that the active metabolite, entecavir triphosphate, can be used as a substrate by HIV-1 reverse transcriptase (RT), leading to inhibition. nih.gov Kinetic studies demonstrated that both wild-type (WT) HIV-1 RT and the lamivudine-resistant M184V mutant RT could incorporate ETV-TP. nih.gov The M184V mutant, however, showed a slower incorporation rate and lower binding affinity for ETV-TP, suggesting a kinetic basis for resistance. nih.gov

Crucially, the in vivo inhibitory pressure exerted by entecavir on HIV-1 was confirmed by the selection and accumulation of HIV variants with the M184V or M184I mutation in the reverse transcriptase gene. asm.orgnih.govoup.comnatap.org This mutation is a well-known pathway for resistance to the anti-HIV drug lamivudine. The emergence of this mutation was observed in both antiretroviral-experienced and therapy-naive patients receiving entecavir, providing strong evidence of its anti-HIV-1 activity in a clinical setting. oup.comnatap.org

Inhibitory Effects on Other Viral Polymerases

In addition to HIV-1, the activity of entecavir has been evaluated against other viruses, though it has consistently demonstrated significantly lower potency compared to its effect on HBV. These studies confirm the high selectivity of entecavir for the HBV polymerase. The 50% effective concentration (EC50) values for inhibiting other viruses are substantially higher than the low nanomolar concentrations effective against HBV. tocris.comnatap.org For instance, the EC50 for entecavir against HBV is approximately 3-4 nM, whereas its activity against other viruses is in the micromolar range. tocris.comnatap.org

The table below summarizes the in vitro inhibitory activity of entecavir against various viral polymerases.

Table 1: In Vitro Inhibitory Activity of Entecavir Against Various Viruses

| Virus | EC50 (μM) |

|---|---|

| Human Cytomegalovirus (HCMV) | 15 |

| Herpes Simplex Virus-1 (HSV-1) | 32 |

| Varicella-Zoster Virus (VZV) | 30-60 |

| Human Immunodeficiency Virus (HIV) | >10 |

| Influenza | >80 |

Data sourced from Tocris Bioscience. tocris.com

These findings indicate that while entecavir is highly selective for HBV, it is not entirely devoid of activity against other viral polymerases. Its effect on HIV-1 reverse transcriptase is clinically relevant, necessitating caution when used as monotherapy in HBV/HIV-coinfected individuals not on suppressive antiretroviral therapy. nih.gov Its activity against herpesviruses and influenza virus is considered minimal and not clinically significant. smchealth.orgtocris.com Furthermore, studies on human mitochondrial DNA polymerase gamma have shown that this host-cell polymerase does not recognize or incorporate entecavir triphosphate, highlighting the compound's selectivity for viral enzymes over human ones. tandfonline.comnih.gov

Mechanisms of Entecavir Resistance and Management Strategies

Characterization of the High Genetic Barrier to Resistance in Nucleoside-Naive Patients

Entecavir (B133710) exhibits a high genetic barrier to resistance in individuals with no prior exposure to nucleos(t)ide analogues (NAs). nih.govnatap.orgresearchgate.netmedscape.comxiahepublishing.com This is attributed to its potent antiviral activity, which rapidly suppresses HBV replication, and the requirement for multiple specific mutations in the HBV reverse transcriptase (RT) domain for clinically significant resistance to develop. nih.govresearchgate.netxiahepublishing.comkarger.com

Long-term studies have consistently demonstrated the durability of entecavir's high genetic barrier. In nucleoside-naïve patients, the cumulative probability of genotypic entecavir resistance remains remarkably low, at approximately 1.2% after six years of continuous therapy. natap.orgxiahepublishing.comnatap.org This low rate is a consequence of the virus needing to acquire at least three distinct mutations to overcome the drug's inhibitory effects. karger.comnih.govnih.gov The potent suppression of viral replication by entecavir limits the pool of viral quasispecies from which resistant variants can emerge. natap.orgnih.gov

The development of entecavir resistance is often a stepwise process. xiahepublishing.com In the rare instances where resistance does emerge in nucleoside-naïve patients, it typically involves the initial selection of lamivudine (B182088) resistance-associated mutations, followed by additional entecavir-specific substitutions. karger.comnih.gov This multi-step requirement significantly contributes to the high genetic barrier observed in this patient population.

Identification and Phenotypic Characterization of Emerging Resistance Mutations in HBV Reverse Transcriptase

The development of entecavir resistance is intricately linked to specific amino acid substitutions in the HBV reverse transcriptase (RT) domain. These mutations alter the enzyme's structure, reducing its affinity for entecavir triphosphate (ETV-TP), the active form of the drug.

Role of Primary Lamivudine Resistance-Associated Substitutions (e.g., rtL180M, rtM204V/I)

The pre-existence or emergence of lamivudine resistance-associated mutations, particularly rtM204V/I in the YMDD motif of the RT, often accompanied by the compensatory mutation rtL180M, is a critical first step in the development of entecavir resistance. nih.govplos.orgtropicalgastro.com While these mutations confer high-level resistance to lamivudine, they only lead to a modest decrease in susceptibility to entecavir, typically around 8-fold. asm.orgeuropa.eu However, their presence significantly lowers the genetic barrier to high-level entecavir resistance, as fewer additional mutations are then required. natap.orgtropicalgastro.comnih.gov The rtM204V/I substitutions are believed to cause steric hindrance that impedes the binding of L-nucleoside analogs like lamivudine, but the smaller size of entecavir's cyclopentyl ring allows it to still bind, albeit with reduced affinity. plos.orgnih.gov

Significance of Entecavir Resistance-Associated Substitutions (e.g., rtT184, rtS202, rtM250)

For clinically significant entecavir resistance to emerge, additional substitutions at specific residues are necessary on top of the lamivudine resistance background. plos.orgtropicalgastro.comnih.gov The most commonly identified entecavir resistance-associated substitutions occur at positions rtT184, rtS202, and rtM250. plos.orgnih.govnih.gov

These substitutions, in combination with rtM204V/I and rtL180M, can lead to a substantial increase in the 50% effective concentration (EC50) of entecavir. europa.eu The specific amino acid change at these positions influences the level of resistance and the replication capacity of the virus. nih.gov For instance, substitutions at rtS202 have been associated with more severely impaired viral replication compared to those at rtT184 or rtM250. nih.gov The combination of rtL180M, rtM204V, and rtS202G has been shown to confer a high level of entecavir resistance. tropicalgastro.com A novel entecavir resistance substitution, rtA181C, has also been identified in combination with lamivudine resistance mutations. nih.gov

| Entecavir Resistance Mutations | Role in Resistance |

| Primary Lamivudine Resistance-Associated Substitutions | |

| rtL180M | Compensatory mutation that often accompanies rtM204V/I, restoring viral fitness. tropicalgastro.com |

| rtM204V/I | Primary resistance mutation to lamivudine, causing a low-level cross-resistance to entecavir. nih.govasm.org |

| Entecavir Resistance-Associated Substitutions | |

| rtT184 (A, C, F, G, I, L, M, or S) | In combination with lamivudine resistance mutations, confers entecavir resistance. plos.orgeuropa.eu |

| rtS202 (C, G, or I) | In combination with lamivudine resistance mutations, confers entecavir resistance. plos.orgeuropa.eu |

| rtM250 (I, L, or V) | In combination with lamivudine resistance mutations, confers entecavir resistance. plos.orgeuropa.eu |

| rtA181C | A novel substitution found in combination with lamivudine resistance mutations that reduces entecavir susceptibility. nih.gov |

Analysis of Cross-Resistance Profiles with Other Nucleos(t)ide Analogs

HBV variants with entecavir resistance mutations exhibit distinct cross-resistance patterns to other NAs.

Lamivudine and Telbivudine: Entecavir-resistant strains, which harbor the rtM204V/I mutations, are highly cross-resistant to lamivudine and telbivudine. tropicalgastro.comnatap.org

Adefovir (B194249) and Tenofovir (B777): Importantly, entecavir-resistant HBV generally remains susceptible to the acyclic phosphonate (B1237965) nucleotide analogues, adefovir and tenofovir. nih.govnatap.orgasm.org This lack of cross-resistance is a key consideration in managing entecavir treatment failure. In vitro studies have shown that adefovir and tenofovir retain near wild-type efficacy against lamivudine-resistant HBV, which forms the backbone of entecavir resistance. natap.org Clinical data also supports the use of tenofovir in patients with entecavir-resistant HBV. nih.govnih.gov

Molecular Modeling and Structural Analysis of Drug-Resistant HBV Polymerase Variants

Although a crystal structure of the full-length HBV polymerase is not yet available, homology models based on the HIV-1 reverse transcriptase have provided valuable insights into the mechanisms of entecavir resistance. mdpi.comlupinepublishers.com

Molecular modeling studies suggest that entecavir binds to a unique hydrophobic pocket within the HBV RT active site. plos.orgasm.org The development of resistance is believed to occur through steric hindrance and alterations in the binding pocket.

Impact of rtT184 and rtS202 Mutations: Modeling indicates that the rtT184 residue is located near rtS202 within the YMDD loop. plos.orgnih.gov Mutations at these sites can cause steric clashes or disrupt hydrogen bonding, leading to a repositioning of the loop and a reduction in the size of the ETV-TP binding pocket, thereby excluding the drug. plos.orgnih.gov

Impact of rtM250 Mutations: The rtM250 residue is part of the primer grip region. plos.orgnih.gov Resistance conferred by mutations at this site is thought to arise from a different mechanism involving the repositioning of the primer-template complex, which in turn alters the dNTP-binding site and reduces ETV-TP binding. plos.orgnih.gov

Role of rtL180M/M204V: Structural analyses of HBV RT with rtL180M/M204V mutations suggest a complex mechanism of resistance. asm.orgnih.gov It is hypothesized that these mutations may induce a deviated binding of dNTPs, and modeling indicates a potential steric clash between ETV-TP and the 3'-end of the growing DNA chain. nih.gov One study proposed that in the rtL180M/M204V mutant, ETV-TP might get "stuck" at the M171 residue before it can properly access the dNTP binding site, leading to a unique pattern of inhibition. asm.orgnih.gov

Strategies for Managing Entecavir-Resistant HBV Infection

The management of entecavir-resistant HBV infection primarily involves switching to or adding a non-cross-resistant antiviral agent.

Tenofovir Disoproxil Fumarate (B1241708) (TDF) and Tenofovir Alafenamide (TAF): Given the lack of cross-resistance, TDF and TAF are the preferred agents for treating entecavir-resistant HBV. nih.govnih.govamegroups.org Switching to TDF monotherapy has been shown to be an effective strategy. nih.gov

Combination Therapy: In cases of multi-drug resistant HBV, a combination of tenofovir and entecavir may be considered. nih.govresearchgate.net For patients with lamivudine and adefovir resistance, a combination of entecavir and adefovir has been used, although the lamivudine-resistant variants may persist. spandidos-publications.com

Adefovir-Based Regimens: In regions where tenofovir may not be available, adefovir-based combination therapies, such as adefovir plus entecavir, can be an option, particularly in patients with lower baseline HBV DNA levels. nih.gov

Early detection of resistance through regular monitoring of HBV DNA levels is crucial for timely intervention and prevention of clinical progression. For patients with a suboptimal response to entecavir, genotypic resistance testing should be performed to guide subsequent treatment decisions.

Pharmacological Research and Disposition of Entecavir

Intracellular Pharmacokinetics and Active Triphosphate Metabolite Half-Life

(1S,3S,4R)-Entecavir, a guanosine (B1672433) nucleoside analogue, requires intracellular phosphorylation to its active triphosphate form, entecavir (B133710) triphosphate (ETV-TP). europa.eufda.govpom.go.idfda.gov This active metabolite is a potent inhibitor of the hepatitis B virus (HBV) polymerase. europa.eufda.gov The intracellular half-life of ETV-TP is approximately 15 hours. europa.eufda.govpom.go.idfda.govdrugbank.com This prolonged intracellular presence allows for sustained antiviral activity. europa.eufda.govpom.go.idfda.gov ETV-TP acts by competing with the natural substrate, deoxyguanosine triphosphate, thereby inhibiting all three functions of the HBV polymerase: base priming, reverse transcription of the negative strand, and synthesis of the positive strand of HBV DNA. europa.eufda.govpom.go.idfda.govdrugbank.com The inhibition constant (Ki) for ETV-TP against HBV DNA polymerase is 0.0012 µM. europa.eufda.govfda.gov It is a weak inhibitor of cellular DNA polymerases α, β, and δ, and mitochondrial DNA polymerase γ, with Ki values ranging from 18 to >160 µM. fda.govfda.gov

Systemic Pharmacokinetic Profiles and Accumulation Dynamics

Following oral administration in healthy individuals, this compound is rapidly absorbed, with peak plasma concentrations (Cmax) occurring between 0.5 and 1.5 hours. fda.govdrugbank.comxiahepublishing.com The pharmacokinetics of entecavir are linear, with Cmax and the area under the concentration-time curve (AUC) increasing proportionally with the dose. fda.govxiahepublishing.com Steady-state plasma concentrations are typically achieved after 6 to 10 days of once-daily administration. fda.govresearchgate.net

With once-daily dosing, there is an approximate 2-fold accumulation of the drug in the plasma, which suggests an effective accumulation half-life of about 24 hours. fda.govxiahepublishing.com After reaching its peak, plasma concentrations of entecavir decrease in a bi-exponential manner, with a long terminal elimination half-life of approximately 128 to 149 hours. fda.govpom.go.idfda.govdrugbank.comxiahepublishing.com The extensive distribution of entecavir into tissues is suggested by an apparent volume of distribution that exceeds total body water. fda.gov In-vitro studies have shown that the binding of entecavir to human serum proteins is approximately 13%. pom.go.idfda.govdrugbank.com

Interactive Table: Steady-State Pharmacokinetic Parameters of Entecavir

| Dose | Cmax (ng/mL) | Ctrough (ng/mL) |

| 0.5 mg | 4.2 | 0.3 |

| 1.0 mg | 8.2 | 0.5 |

This table presents the steady-state peak plasma concentration (Cmax) and trough plasma concentration (Ctrough) for 0.5 mg and 1.0 mg oral doses of entecavir. Data sourced from fda.govxiahepublishing.com.

Renal Elimination Pathways and Clearance Kinetics

The primary route of elimination for this compound is through the kidneys. fda.govpom.go.idxiahepublishing.com In healthy individuals, approximately 62% to 73% of the administered dose is recovered as unchanged drug in the urine at steady state. fda.govpom.go.idxiahepublishing.com The renal clearance of entecavir is independent of the dose and ranges from 360 to 471 mL/min. fda.govpom.go.id This rate is significantly higher than the normal glomerular filtration rate, indicating that entecavir undergoes both glomerular filtration and net tubular secretion. fda.govnih.gov

Multiple transporters are implicated in the renal secretion of entecavir. nih.gov These include organic anion transporters (OAT1 and OAT3) and organic cation transporter 2 (OCT2) on the basolateral membrane of renal proximal tubular cells, which mediate renal uptake. nih.gov Efflux into the tubular lumen is mediated by multidrug and toxin efflux extrusion proteins (MATEs), multidrug resistance-associated protein 2 (MRP2), and multidrug resistance protein 1 (MDR1). nih.gov Carnitine/organic cation transporters (OCTNs) may be involved in both secretion and reabsorption. nih.gov

Interactive Table: Entecavir Renal Clearance in Varying Renal Function

| Renal Function | Renal Clearance (mL/min) |

| Unimpaired | 383.2 +/- 101.8 |

| Mild Impairment | 197.9 +/- 78.1 |

| Moderate Impairment | 135.6 +/- 31.6 |

| Severe Impairment | 40.3 +/- 10.1 |

This table shows the mean renal clearance of entecavir with standard deviation across different levels of renal function. Data sourced from drugbank.com.

Evaluation of Hepatic Metabolic Pathways and Cytochrome P450 Enzyme Interactions

This compound does not undergo significant hepatic metabolism. fda.govpom.go.idfda.govdrugbank.com Research indicates that entecavir is not a substrate, inhibitor, or inducer of the cytochrome P450 (CYP450) enzyme system. fda.govpom.go.idfda.govdrugbank.comxiahepublishing.com Following administration of radiolabeled entecavir, no oxidative or acetylated metabolites were found. pom.go.idfda.gov Only minor amounts of phase II metabolites, specifically glucuronide and sulfate (B86663) conjugates, were observed. fda.govpom.go.idfda.gov This minimal interaction with the CYP450 system suggests a low potential for drug-drug interactions involving this pathway. xiahepublishing.comhep-druginteractions.org

Assessment of Drug-Drug Interactions with Co-Administered Antivirals and Other Medications

Given that this compound is primarily eliminated by the kidneys, there is a potential for interactions with other drugs that also affect renal function or compete for active tubular secretion. rxlist.com Co-administration of such drugs could lead to increased serum concentrations of either entecavir or the co-administered medication. rxlist.com

However, dedicated drug-drug interaction studies have shown no significant pharmacokinetic interactions when entecavir is co-administered with other antiviral agents commonly used in the management of hepatitis B or HIV. pom.go.idxiahepublishing.comrxlist.com Specifically, the steady-state pharmacokinetics of entecavir and the co-administered drug were not altered in studies with lamivudine (B182088), adefovir (B194249) dipivoxil, and tenofovir (B777) disoproxil fumarate (B1241708). pom.go.idxiahepublishing.comrxlist.com Similarly, the pharmacokinetics of entecavir were not affected in HIV/HBV co-infected patients receiving entecavir alongside highly active antiretroviral therapy (HAART). xiahepublishing.com

Population Pharmacokinetic Studies Across Diverse Demographics

Population pharmacokinetic analyses are used to evaluate the influence of various patient characteristics (covariates) on a drug's behavior in the body. fda.govtg.org.au For this compound, these studies have been conducted to understand its pharmacokinetics across different demographics.

A key finding from these studies is that creatinine (B1669602) clearance is a significant covariate affecting entecavir clearance. nih.gov This is consistent with the drug's primary route of elimination through the kidneys. nih.gov Consequently, patients with impaired renal function exhibit higher exposure to entecavir. xiahepublishing.com

In contrast, population pharmacokinetic studies have not identified age, gender, or hepatic function as significant covariates for entecavir clearance. nih.gov A model-based analysis comparing Japanese and non-Japanese patients with chronic hepatitis B concluded that the pharmacokinetics of entecavir are similar between these populations. nih.gov The estimated average oral clearance in a typical patient with a creatinine clearance of 100 mL/min was found to be 26.4 L/h. nih.gov

Clinical Research Paradigms and Therapeutic Outcomes of Entecavir

Design and Methodology of Phase I, II, and III Clinical Trials

The clinical development of entecavir (B133710) involved a series of meticulously designed Phase I, II, and III trials to establish its efficacy and safety profile. xiahepublishing.com

Phase I trials focused on the initial safety, tolerability, and pharmacokinetic properties of entecavir in healthy volunteers. These studies were crucial in determining the appropriate dosage ranges for further investigation.

Phase II trials were typically dose-ranging studies conducted in both nucleoside-naive and lamivudine-refractory CHB patients. xiahepublishing.com For instance, one Phase II study in lamivudine-refractory patients compared different daily doses of entecavir (0.1 mg, 0.5 mg, and 1.0 mg) against continued lamivudine (B182088) therapy. nih.gov These trials aimed to identify the optimal dose that balanced potent antiviral activity with a favorable safety profile. The primary endpoints often included reductions in hepatitis B virus (HBV) DNA levels and normalization of alanine (B10760859) aminotransferase (ALT) levels. nih.gov

Phase III trials were large, randomized, double-blind, multicenter studies designed to provide definitive evidence of entecavir's efficacy and safety compared to existing standard-of-care treatments, primarily lamivudine. xiahepublishing.comclinicaltrialsarena.com These trials enrolled diverse patient populations, including both hepatitis B e antigen (HBeAg)-positive and HBeAg-negative patients. xiahepublishing.commedsci.org A key Phase III study, AI463022, enrolled 709 nucleoside-naive, HBeAg-positive patients to compare entecavir with lamivudine. clinicaltrialsarena.com The primary endpoints in these trials were often a composite of histological improvement, virological suppression (HBV DNA below a certain threshold), and biochemical response (ALT normalization). natap.orgscirp.org Patients who completed these initial trials were often eligible to enroll in long-term rollover studies to gather data on sustained efficacy and the emergence of resistance over several years. nih.gov

The methodology of these trials typically involved:

Randomization and Blinding: To minimize bias, patients were randomly assigned to treatment groups, and in many studies, both patients and investigators were unaware of the treatment being administered. xiahepublishing.comnatap.org

Standardized Assessments: Regular monitoring of HBV DNA levels, ALT, HBeAg/anti-HBe status, and liver histology (through biopsies at baseline and follow-up) were conducted according to a predefined schedule. natap.orgnih.gov

Defined Endpoints: Clear primary and secondary endpoints were established to measure the treatment's effectiveness, such as the proportion of patients achieving undetectable HBV DNA, HBeAg seroconversion, and histological improvement. natap.orgscirp.org

Long-Term Efficacy and Virological Response in Diverse Patient Cohorts

Long-term studies have consistently demonstrated the potent and sustained antiviral efficacy of entecavir across different patient populations.

Nucleoside-Naive Chronic Hepatitis B Patients

In patients who have not previously received nucleoside/nucleotide analog treatment, entecavir has shown high rates of virological response and ALT normalization.

A real-world study of 230 nucleos(t)ide-naïve patients showed a progressive increase in virological response over time. medsci.org Similarly, a large US "real-world" study (ENUMERATE) involving 658 treatment-naïve patients demonstrated significant HBV DNA suppression over a median follow-up of four years. nih.gov

Long-term follow-up of patients from Phase III trials revealed that after five years of entecavir therapy, 94% of patients achieved HBV DNA levels below 300 copies/mL, and 80% had normalized ALT levels. xiahepublishing.com Another long-term study in a clinical practice setting with a median treatment duration of 181 weeks found that 92% of patients achieved undetectable HBV DNA. elsevier.es

| Study | Patient Cohort | Duration | Virological Response (HBV DNA < 300-400 copies/mL) | ALT Normalization | HBeAg Seroconversion |

| Rollover Study xiahepublishing.com | Nucleoside-Naive | 5 years | 94% | 80% | 31% (cumulative) |

| Real-World Study medsci.org | Nucleos(t)ide-Naïve | 5 years | 100% (cumulative) | 100% (cumulative) | Not Reported |

| ENUMERATE Study nih.gov | Treatment-Naïve | 5 years | 84.6% (HBeAg+) / 96.2% (HBeAg-) | 56.2% (HBeAg+) / 55.6% (HBeAg-) | 33.7% (cumulative) |

| Clinical Practice Study elsevier.es | NUC Naïve | 181 weeks (median) | 92% | Not Reported | 71% (HBeAg clearance) |

| Japanese Rollover Study nih.gov | Nucleoside-Naïve | 3 years | 83% (0.5mg subset) | 88% (0.5mg subset) | 20% (0.5mg subset) |

Lamivudine-Refractory Chronic Hepatitis B Patients

For patients who have developed resistance to lamivudine, entecavir has proven to be a superior therapeutic option compared to continuing lamivudine.

In a Phase III trial, 286 lamivudine-refractory, HBeAg-positive patients were randomized to either switch to entecavir or continue lamivudine. nih.gov At week 48, entecavir was significantly superior in achieving histological improvement, viral load reduction, and ALT normalization. natap.orgnih.gov The mean reduction in HBV DNA from baseline was -5.11 log10 copies/mL for the entecavir group, compared to -0.48 log10 copies/mL for the lamivudine group. xiahepublishing.comnatap.org

Through 96 weeks of treatment, the proportion of entecavir-treated patients with HBV DNA <300 copies/mL increased from 21% at week 48 to 40%. nih.gov ALT normalization also increased from 65% to 81% during this period. nih.gov

| Study | Patient Cohort | Duration | Virological Response (HBV DNA < 300 copies/mL) | ALT Normalization | Histological Improvement |

| Phase III Study natap.orgnih.gov | Lamivudine-Refractory | 48 weeks | 19% | 61% | 55% |

| Phase III 96-week follow-up nih.gov | Lamivudine-Refractory | 96 weeks | 40% | 81% | Not Reported |

Patients with Decompensated Liver Disease and Liver Fibrosis

Entecavir has also demonstrated efficacy in the challenging population of patients with decompensated liver disease. In a randomized, open-label trial (AI463048), entecavir was more effective than adefovir (B194249) dipivoxil in patients with chronic hepatitis B and decompensated liver disease. xiahepublishing.comresearchgate.net

At week 24, the reduction in HBV DNA levels was significantly greater with entecavir. researchgate.net This superiority was maintained through 96 weeks, with a higher proportion of patients on entecavir achieving undetectable HBV DNA and ALT normalization. researchgate.net In a study of patients with decompensated cirrhosis, entecavir treatment led to significant improvements in liver function, with 49% of patients showing an improvement in their Child-Turcotte-Pugh (CTP) score of ≥2 points. scirp.org Another study showed that in decompensated patients, the mean Model for End-Stage Liver Disease (MELD) score improved progressively over 24 months of therapy. elsevier.es

Assessment of Histological Improvement and Liver Disease Progression Markers

A key goal of antiviral therapy is to halt or reverse the progression of liver damage. Long-term entecavir treatment has been associated with significant histological improvement and regression of fibrosis.

In a long-term cohort study, paired liver biopsies were evaluated from nucleoside-naive patients who had received at least three years of entecavir therapy. researchgate.net The results were striking:

96% of patients showed histological improvement, defined as a ≥2-point decrease in the Knodell necroinflammatory score without worsening of fibrosis. xiahepublishing.comresearchgate.net

88% of patients experienced an improvement in fibrosis, as measured by a ≥1-point decrease in the Ishak fibrosis score. xiahepublishing.com

Crucially, all ten patients in this cohort who had advanced fibrosis or cirrhosis (Ishak fibrosis score of 4–6) at baseline showed improvement in their Ishak fibrosis score. xiahepublishing.com In another study focusing on patients with advanced fibrosis or cirrhosis, after approximately six years of cumulative entecavir therapy, all ten patients demonstrated improvement in both liver histology and Ishak fibrosis score. researchgate.net Four of these patients who had cirrhosis at baseline saw their Ishak fibrosis score reduced to 4 or less. researchgate.netwindows.net

Similar improvements have been observed in lamivudine-refractory patients. In a subset of patients who received the recommended dose of entecavir for three years, 81% showed histologic improvement, and 38% had an improvement in fibrosis. nih.gov

| Study | Patient Cohort | Duration | Histological Improvement | Fibrosis Improvement (Ishak Score) | Notes |

| Long-term Cohort xiahepublishing.comresearchgate.net | Nucleoside-Naive | ≥3 years | 96% | 88% | All 10 patients with baseline cirrhosis/advanced fibrosis improved. |

| Lamivudine-Refractory Cohort nih.gov | Lamivudine-Refractory | 3 years | 81% | 38% | Based on Knodell fibrosis score. |

| Japanese Rollover Study nih.gov | Nucleoside-Naive | 3 years | 100% | 57% | In a subset of 21 patients with paired biopsies. |

Impact on Hepatocellular Carcinoma Incidence and Recurrence Rates

By suppressing viral replication and reducing liver inflammation and fibrosis, long-term entecavir therapy has been shown to reduce the risk of developing hepatocellular carcinoma (HCC), the most common type of liver cancer.

A large Japanese study compared 472 entecavir-treated patients with a historical control group of 1,143 untreated patients. natap.org After using propensity score matching to balance the cohorts, the 5-year cumulative HCC incidence was significantly lower in the entecavir group (3.7%) compared to the control group (13.7%). natap.orgoaepublish.com Cox proportional hazard regression analysis confirmed that entecavir treatment was associated with a reduced risk of developing HCC. natap.org

However, the comparative effectiveness of entecavir versus another potent antiviral, tenofovir (B777) disoproxil fumarate (B1241708) (TDF), in reducing HCC risk has been a subject of extensive research, with some studies suggesting a potential advantage for TDF. A meta-analysis of 31 studies involving over 119,000 patients found no significant difference in HCC incidence between entecavir and TDF after propensity score matching (5-year incidence of 3.44% for entecavir vs. 3.39% for tenofovir). researchgate.net Conversely, another study focusing on patients with HCC beyond the Milan criteria who underwent hepatectomy found that TDF administration was associated with a significantly lower risk of HCC recurrence compared to entecavir therapy. mednexus.org The 5-year recurrence-free survival rates were 19.6% in the entecavir group versus 37.2% in the TDF group. mednexus.org

Real-World Effectiveness Studies and Observational Cohort Analyses

(1S,3S,4R)-Entecavir has demonstrated potent antiviral activity in randomized controlled trials, and its effectiveness has been largely corroborated by numerous real-world effectiveness studies and observational cohort analyses. These studies, conducted in diverse patient populations and clinical settings, provide crucial insights into the long-term therapeutic outcomes of Entecavir therapy for chronic hepatitis B (CHB).

Real-world data confirm that Entecavir is highly effective in suppressing hepatitis B virus (HBV) replication. Long-term observational studies show a progressive increase in the proportion of patients achieving a virological response, defined as undetectable serum HBV DNA. In a cohort of nucleos(t)ide-naïve patients, the cumulative probability of achieving a virological response was reported to be 67.0% at 3 months, rising to 89.4% at 1 year, 94.4% at 2 years, and reaching up to 100% by 5 years of continuous therapy. Current time information in Nyong-et-Kellé, CM. Another large, long-term study of 1,009 treatment-naïve patients found cumulative virologic response rates of 80.0%, 95.6%, and 99.4% after years 1, 3, and 5, respectively. elsevier.es Similarly, a study in Romania involving 533 patients showed the rate of undetectable HBV DNA increasing from 78% at year 1 to 91.2% at year 3. isciii.es

Biochemical response, typically measured by the normalization of alanine aminotransferase (ALT) levels, is another key outcome. In one cohort, the proportion of patients with normal ALT was 73.9% at 3 months and increased to over 80% after one year of treatment. Current time information in Nyong-et-Kellé, CM. The ENUMERATE study, however, noted that ALT normalization rates in their real-world cohort were lower than those reported in clinical trials. Current time information in Lekié, CM. A separate study observed cumulative biochemical response rates of 81.0%, 95.0%, and 99.5% at years 1, 3, and 5, respectively. elsevier.es

Serological outcomes, such as hepatitis B e antigen (HBeAg) loss and seroconversion, are also important endpoints, particularly in HBeAg-positive patients. Real-world studies show varied but significant rates of HBeAg seroconversion. One study reported HBeAg seroconversion rates of 21.7% at year 2 and 21.4% at year 3. Current time information in Nyong-et-Kellé, CM. A study in a Romanian cohort found that the rate of HBeAg loss increased with therapy duration, reaching 47.83% by the third year. isciii.es However, some large observational studies have suggested that HBeAg clearance and seroconversion rates might be lower in real-world settings compared to the highly selected populations of clinical trials. isciii.esbjid.org.br Hepatitis B surface antigen (HBsAg) loss, the hallmark of a functional cure, remains a rare event with Entecavir monotherapy in real-world settings, with one study reporting a rate of 1.31% and another noting a 4.6% cumulative probability after five years. isciii.esmdpi.com

Table 1: Cumulative Virological Response Rates in Entecavir-Treated Naïve Patients (Real-World Studies)

| Study/Cohort | 1 Year | 2 Years | 3 Years | 5 Years |

|---|---|---|---|---|

| Luo et al., 2013 Current time information in Nyong-et-Kellé, CM. | 89.4% | 94.4% | 95.5% | 100% |

| Lee et al., 2015 elsevier.es | 80.0% | - | 95.6% | 99.4% |

| Preda et al., 2014 isciii.es | 78.0% | - | 91.2% | - |

| Ridruejo et al., 2014 nih.gov | - | 83% (HBeAg+), 91% (HBeAg-) | 85% (HBeAg+), 95% (HBeAg-) | 100% (HBeAg+), 100% (HBeAg-) |

Predictive Factors for Optimal Virological and Serological Response

Identifying factors that predict treatment response is crucial for optimizing therapeutic strategies with Entecavir. Observational studies have identified several baseline and on-treatment variables that correlate with the likelihood of achieving virological and serological endpoints.

Predictors of Virological Response:

A consistent finding across multiple real-world studies is that a lower baseline HBV DNA level is a strong predictor of achieving a virological response. elsevier.esisciii.esnih.govcapes.gov.br Patients starting treatment with lower viral loads tend to achieve undetectable HBV DNA more rapidly and in higher proportions. isciii.escapes.gov.br One study established a baseline HBV DNA cut-off value of 5.8 log10 IU/mL as predictive of an early virological response at 3 months in patients with cirrhosis. capes.gov.br

Baseline HBeAg status is another major predictive factor. elsevier.esisciii.esnih.gov HBeAg-negative patients consistently show significantly higher and faster rates of virological response compared to HBeAg-positive patients. elsevier.esisciii.es

Other factors associated with a favorable virological response include:

Low score of fibrosis: Patients with less advanced liver fibrosis tend to respond better. isciii.es

High baseline ALT levels: Elevated ALT is often indicative of a more active immune response against the virus and has been linked to better outcomes. nih.govnih.gov

Absence of prior interferon therapy: Some studies suggest that treatment-naïve patients who have not received prior interferon treatment may have a better virological response to Entecavir. isciii.es

Quantitative HBsAg (qHBsAg) levels: Lower baseline qHBsAg has been identified as an independent predictor of virological response. nih.gov

On-treatment response: Achieving an early virological response, for instance by month 6 or 12, is highly predictive of a sustained long-term response. plos.org

Predictors of Serological Response (HBeAg Seroconversion):

Predicting HBeAg seroconversion is particularly relevant for managing HBeAg-positive CHB. Key predictive factors include:

Baseline characteristics: Higher baseline ALT levels and lower baseline HBV DNA are strongly associated with a higher likelihood of HBeAg seroconversion. bjid.org.brresearchgate.net One study also identified male sex and non-vertical transmission as positive predictors. isciii.esbjid.org.br

On-treatment virological response: Achieving undetectable HBV DNA at 24 weeks of therapy has been shown to be a positive predictive factor for HBeAg loss. isciii.esresearchgate.net

Novel biomarkers: Serum HBV RNA levels have emerged as a promising predictor. A lower baseline HBV RNA level (e.g., below 4.12 log10 copies/mL) was found to be an independent predictor of HBeAg seroconversion. nih.gov Furthermore, the decline in HBV RNA levels during treatment is associated with subsequent HBeAg seroconversion. nih.gov A significant reduction in qHBsAg levels during the first year of therapy is also a key predictor for achieving functional cure (HBsAg loss). mdpi.com

Table 2: Summary of Predictive Factors for Entecavir Treatment Response

| Response Type | Favorable Predictive Factors | Unfavorable Predictive Factors | Supporting Citations |

|---|---|---|---|

| Virological Response (Undetectable HBV DNA) | Low baseline HBV DNA, HBeAg-negative status, High baseline ALT, Low fibrosis score, Low baseline qHBsAg, No prior Interferon therapy | High baseline HBV DNA, HBeAg-positive status | elsevier.esisciii.esnih.govcapes.gov.brnih.govnih.gov |

| Serological Response (HBeAg Seroconversion) | High baseline ALT, Low baseline HBV DNA, Undetectable HBV DNA at 24 weeks, Male sex, Low baseline HBV RNA, Significant on-treatment HBsAg/HBV RNA decline | High baseline HBV DNA, Low baseline ALT | isciii.esbjid.org.brresearchgate.netnih.govnih.govmdpi.com |

Novel Research Applications and Future Directions for Entecavir

Drug Repurposing Initiatives and Mechanisms of Action Beyond HBV Polymerase Inhibition

Recent research has unveiled that Entecavir's mechanisms of action extend beyond its well-documented role as an antiviral agent. These discoveries have paved the way for drug repurposing initiatives, particularly in the field of oncology, by targeting fundamental cellular processes involved in cancer development and progression.

Role as a Lysine-Specific Demethylase 5B (KDM5B) Inhibitor in Oncology

A promising area of investigation is Entecavir's activity as an inhibitor of Lysine-Specific Demethylase 5B (KDM5B), also known as JARID1B or PLU1. nih.govnih.gov KDM5B is an epigenetic modulator that is overexpressed in a variety of malignancies, including breast, lung, prostate, and liver cancer. researchgate.netx-mol.netmdpi.com This enzyme plays a critical role in controlling gene expression by removing methyl groups from histone H3 lysine (B10760008) 4 (H3K4), a mark associated with active transcription. nih.gov Overexpression of KDM5B can lead to the silencing of tumor suppressor genes, promotion of cell proliferation, and development of drug resistance. researchgate.netnih.gov

In silico and preclinical studies have suggested that Entecavir (B133710) can bind to the catalytic domain of KDM5B, inhibiting its demethylase activity. researchgate.netx-mol.net This inhibition is proposed to down-regulate KDM5B expression, which in turn can suppress tumor cell proliferation and induce apoptosis (programmed cell death). researchgate.netresearchgate.net The mechanism may involve the reactivation of tumor suppressor genes and interference with critical signaling pathways, such as the PI3K/AKT pathway, which is often dysregulated in cancer. nih.govnih.gov The potential to repurpose Entecavir as a KDM5B inhibitor offers a novel therapeutic strategy for cancers where this enzyme is a key driver of the disease. x-mol.netmdpi.com

Exploration of Poly(ADP-ribose) Polymerase-1 (PARP-1) Inhibitory Activity

Entecavir is also being explored for its potential to inhibit Poly(ADP-ribose) Polymerase-1 (PARP-1), an enzyme crucial for DNA damage signaling and repair, particularly in the base excision repair (BER) pathway. nih.govplos.org The inhibition of PARP-1 is a validated strategy in oncology, especially for cancers harboring mutations in the BRCA1 or BRCA2 genes, which are vital for a different DNA repair pathway called homologous recombination (HR). nih.govmdpi.com

In cancer cells with defective HR (a state known as "BRCAness"), inhibiting PARP-1 leads to an accumulation of unrepaired DNA single-strand breaks, which collapse into lethal double-strand breaks during DNA replication. nih.govmdpi.com This concept, known as synthetic lethality, causes selective death of cancer cells while sparing normal cells with functional HR. nih.gov

In silico studies have indicated that Entecavir could potentially inhibit the PARP-1 enzyme. researchgate.netnih.gov This suggests a possible application for Entecavir in treating cancers associated with BRCA mutations, such as certain types of breast, ovarian, and prostate cancer. nih.govmdpi.com Further genetic studies have shown that cells deficient in PARP1 are highly sensitive to Entecavir, and the drug can induce chromosomal aberrations, supporting its genotoxic potential through the inhibition of DNA repair pathways. heraldopenaccess.us

Prevention of HBV Reactivation in Immunosuppressed and Cancer Patients

A critical clinical application for Entecavir beyond primary HBV treatment is the prevention of HBV reactivation in patients undergoing immunosuppressive therapy. wjgnet.com This is a significant concern for individuals with current or past HBV infection who are being treated for cancer, autoimmune diseases, or organ transplantation, as the suppression of the immune system can lead to a dangerous resurgence of the virus. eviq.org.aunih.gov

Entecavir has demonstrated superior efficacy compared to older antiviral agents like Lamivudine (B182088) for this purpose. wjgnet.com Multiple studies and meta-analyses have shown that prophylactic Entecavir significantly reduces the rates of HBV reactivation, HBV-related hepatitis, and subsequent disruptions to essential chemotherapy. wjgnet.comnih.govelsevier.es In a randomized study involving lymphoma patients receiving rituximab-containing chemotherapy, the rate of HBV reactivation was 6.6% in the Entecavir group compared to 30% in the Lamivudine group. wjgnet.com Due to its high potency and high barrier to resistance, Entecavir is recommended as a first-line agent for preventing HBV reactivation in high-risk patients. eviq.org.aunih.gov

| Study Focus | Patient Population | Key Finding | Reference(s) |

| Prophylactic Efficacy | HBsAg-positive lymphoma patients on chemotherapy | Entecavir prophylaxis led to significantly lower rates of HBV reactivation (6.6% vs. 30%), HBV-related hepatitis (0% vs. 13.3%), and chemotherapy disruption (1.6% vs. 18.3%) compared to lamivudine. | wjgnet.com |

| Comparative Effectiveness | Patients with chronic or resolved HBV undergoing immunosuppressive therapy | Meta-analysis concluded that Entecavir is more effective than lamivudine for preventing HBV reactivation and related hepatitis. | elsevier.es |

| TACE-induced Reactivation | HBV-related hepatocellular carcinoma (HCC) patients undergoing TACE | Prophylactic Entecavir significantly reduced virologic events (6.8% vs. 54.4%) and hepatitis flares (0.0% vs. 11.6%) compared to no prophylaxis. | waocp.org |

| Guidelines | Patients receiving anti-cancer therapy | Entecavir is recommended as a first-line antiviral for prophylaxis due to its potency and low rates of viral resistance. | eviq.org.au |

Development of Long-Acting Formulations for Sustained Drug Release

To improve treatment adherence and overcome the burden of daily oral medication for chronic hepatitis B, significant research efforts are focused on developing long-acting (LA) formulations of Entecavir. nih.gov These formulations aim to maintain therapeutic drug concentrations over extended periods, from weeks to months, following a single administration. pjps.pknih.gov

Several innovative drug delivery platforms are being investigated:

Injectable Microspheres: Poly(lactic-co-glycolic acid) (PLGA), a biocompatible and biodegradable polymer, has been used to create microspheres that encapsulate Entecavir. pjps.pkkinampark.comresearchgate.net These microspheres are administered via injection and slowly degrade in the body, releasing the drug over a prolonged period. Pharmacodynamic studies in mice showed that a single injection of Entecavir microspheres maintained an antiviral effect for 42 days, comparable to 28 days of daily oral tablets. pjps.pknih.gov

Liquid Crystal-Forming Systems (LCFS): This technology involves an injectable solution that, upon contact with body fluids, transforms into a viscous liquid crystal phase, acting as a subcutaneous drug depot. nih.gov One study developed an LCFS for Entecavir that provided sustained release for up to two weeks in dogs, with the potential for monthly delivery in humans. nih.gov

Subcutaneous Implants: Solid implants made from biocompatible polymers blended with Entecavir are being explored for long-term, controlled drug release. nih.gov Hot melt extrudates of Entecavir with poly(caprolactone) demonstrated continuous drug release for over 180 days in rodent models. nih.gov

Prodrugs: Chemical modification of the Entecavir molecule to create a prodrug with low water solubility is another strategy. google.com These prodrugs can be formulated as injectable suspensions that form a drug reservoir at the injection site, slowly releasing the active compound as the prodrug is metabolized. google.com

Discovery and Validation of Predictive Biomarkers for Treatment Response Using Metabolomics and Other Omics Technologies

A key goal in managing chronic hepatitis B is to personalize treatment by predicting which patients are most likely to respond. To this end, researchers are employing high-throughput "omics" technologies, such as metabolomics, to discover novel biomarkers of Entecavir efficacy. tandfonline.comtandfonline.com

Metabolomics, the large-scale study of small molecules (metabolites) within cells, tissues, or biofluids, can provide a functional snapshot of a patient's physiological state. Studies have begun to identify specific metabolic signatures that correlate with treatment outcomes. For instance, one study identified baseline metabolites, including hydroxypropionic acid and tyrosine, and related metabolic pathways that could predict the response to Entecavir-based therapy in patients with HBV-related liver fibrosis. wjgnet.com Another recent study using advanced mass spectrometry identified four metabolites (2-methyl-3-ketovaleric acid, 2-ketohexanoic acid, 6-oxo-1,4,5,6-tetrahydronicotinic acid, and α-ketoisovaleric acid) that could predict HBeAg seroconversion with nearly 100% sensitivity and specificity. frontiersin.orgnih.gov

Beyond metabolomics, other viral biomarkers are being validated for their predictive utility during Entecavir treatment:

Serum HBV RNA: This marker reflects the transcriptional activity of cccDNA. nih.govresearchgate.net Studies have shown that lower baseline and on-treatment HBV RNA levels are associated with a better virological response and a higher chance of HBeAg seroconversion in HBeAg-positive patients treated with Entecavir. nih.govresearchgate.net

Hepatitis B core-related antigen (HBcrAg): This composite marker correlates well with the amount of intrahepatic cccDNA. mdpi.comgutnliver.org A decline in HBcrAg during long-term Entecavir therapy has been shown to be a good predictor of treatment response, and in HBeAg-negative patients, lower HBcrAg levels were independently associated with virologic response. nih.govgutnliver.org

| Biomarker Type | Specific Marker(s) | Predictive Utility for Entecavir Treatment | Reference(s) |

| Metabolomics | Plasma metabolites (e.g., α-ketoisovaleric acid) | Prediction of HBeAg seroconversion with high accuracy. | frontiersin.orgnih.gov |

| Serum metabolites (e.g., tyrosine) | Prediction of therapeutic response in HBV-related liver fibrosis. | wjgnet.com | |

| Viral Serology | Serum HBV RNA | Lower levels predict HBeAg seroconversion and virologic response in HBeAg-positive patients. | nih.govresearchgate.net |

| Hepatitis B core-related antigen (HBcrAg) | Decline correlates with intrahepatic cccDNA reduction; lower levels predict virologic response in HBeAg-negative patients. | nih.govgutnliver.org |

Strategies Towards Hepatitis B Surface Antigen (HBsAg) Seroclearance and Covalently Closed Circular DNA (cccDNA) Eradication

The ultimate goal of HBV therapy is a "functional cure," defined as the sustained loss of the hepatitis B surface antigen (HBsAg), ideally with the development of protective anti-HBs antibodies. mdpi.comeasl.eu This outcome is rarely achieved with current nucleos(t)ide analogue monotherapy, including Entecavir. isciii.es The main barrier to a cure is the persistence of a stable viral reservoir in the form of covalently closed circular DNA (cccDNA) within the nucleus of infected liver cells. xiahepublishing.commdpi.com

While Entecavir is highly effective at suppressing HBV replication by inhibiting the reverse transcriptase enzyme, it does not directly target cccDNA. xiahepublishing.comnih.gov Long-term Entecavir therapy can lead to a significant reduction in intrahepatic cccDNA levels, but it is generally unable to completely eradicate it, especially with short-term treatment. nih.govnih.gov

Therefore, current and future research is focused on strategies that can either directly eliminate cccDNA or lead to profound HBsAg suppression, which may restore host immune control. These strategies include: